molecular formula C22H19N5O3S2 B2869448 N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892734-18-8

N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2869448
CAS No.: 892734-18-8
M. Wt: 465.55
InChI Key: VQHNYFXXKKDKJF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C22H19N5O3S2 and its molecular weight is 465.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in maintaining the body’s osmotic balance and the concentration of urea in the blood and urine.

Mode of Action

This compound acts as a reversible inhibitor of UT-B . It binds to an intracellular site on the UT-B protein in a urea-competitive manner . This binding prevents urea from interacting with UT-B, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

The inhibition of UT-B affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle plays a vital role in removing excess ammonia from the body. By inhibiting UT-B, the compound disrupts the urea cycle, leading to changes in the concentration of urea in the blood and urine .

Pharmacokinetics

The compound is soluble in DMSO, which suggests that it may have good bioavailability . .

Result of Action

The inhibition of UT-B by this compound leads to a decrease in the maximum urinary concentration of urea and an increase in urination volume .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-3-30-18-7-5-4-6-16(18)23-20-19-17(12-13-31-19)27-21(24-20)22(25-26-27)32(28,29)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHNYFXXKKDKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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